molecular formula C15H20N2O B2654086 N-[[1-(4-Methylphenyl)pyrrolidin-2-yl]methyl]prop-2-enamide CAS No. 2411299-61-9

N-[[1-(4-Methylphenyl)pyrrolidin-2-yl]methyl]prop-2-enamide

Cat. No.: B2654086
CAS No.: 2411299-61-9
M. Wt: 244.338
InChI Key: RYJRARUQWBXELA-UHFFFAOYSA-N
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Description

N-[[1-(4-Methylphenyl)pyrrolidin-2-yl]methyl]prop-2-enamide is a compound that features a pyrrolidine ring, a 4-methylphenyl group, and a prop-2-enamide moiety

Chemical Reactions Analysis

Types of Reactions

N-[[1-(4-Methylphenyl)pyrrolidin-2-yl]methyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydride, lithium diisopropylamide (LDA)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[1-(4-Methylphenyl)pyrrolidin-2-yl]methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the prop-2-enamide moiety, in particular, differentiates it from other similar compounds and may contribute to its unique interactions with molecular targets .

Properties

IUPAC Name

N-[[1-(4-methylphenyl)pyrrolidin-2-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-3-15(18)16-11-14-5-4-10-17(14)13-8-6-12(2)7-9-13/h3,6-9,14H,1,4-5,10-11H2,2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJRARUQWBXELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCCC2CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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